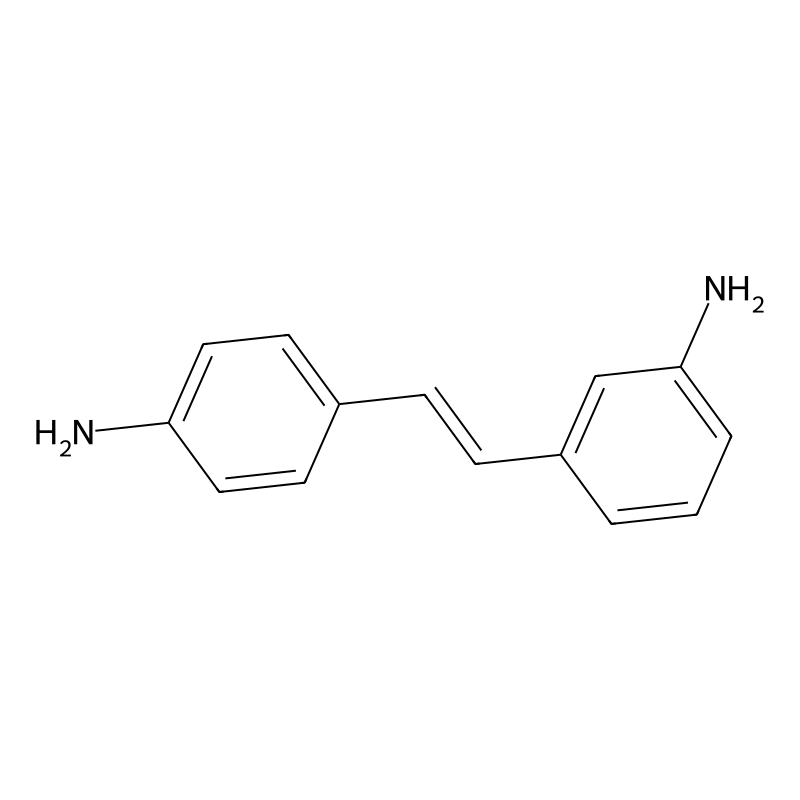

3,4'-Diaminostilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

3,4'-Diaminostilbene is an organic compound characterized by its structure, which features two amino groups attached to a stilbene framework. This compound has the chemical formula CHN and is often represented as a biphenyl system with two amine substituents in the para positions relative to the double bond. Its unique molecular structure grants it various properties, making it significant in both chemical and biological contexts.

- Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.

- Reduction: It can be further reduced to yield various derivatives with different functional groups.

- Substitution Reactions: The amino groups can be replaced by other functional groups through electrophilic aromatic substitution.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed can vary widely depending on the reaction conditions and reagents used.

3,4'-Diaminostilbene exhibits notable biological activities. It has been studied for its potential role in modulating cellular functions through interactions with various enzymes and proteins. For instance, it can influence oxidative stress responses and cellular signaling pathways by interacting with cytochrome P450 enzymes and transcription factors. These interactions may lead to alterations in gene expression and metabolic pathways, highlighting its potential as a bioactive compound.

The synthesis of 3,4'-Diaminostilbene can be accomplished through several methods:

- Reduction of Dinitrostilbene: A common method involves reducing 4,4'-dinitrostilbene using iron powder in the presence of hydrochloric acid. This reduction converts nitro groups to amino groups, yielding 3,4'-Diaminostilbene.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 4,4'-dinitrostilbene is employed, utilizing a carrier-type catalyst to facilitate the conversion efficiently .

3,4'-Diaminostilbene finds applications across various fields:

- Dyes and Pigments: It is used in the synthesis of dyes due to its ability to form stable chromophores.

- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.

- Material Science: It is explored for use in polymers and materials that require specific optical properties due to its conjugated structure.

Studies have shown that 3,4'-Diaminostilbene interacts with numerous biomolecules, influencing their activity. For example, it can modulate the function of cytochrome P450 enzymes involved in drug metabolism, thereby affecting pharmacokinetics. Additionally, its ability to alter gene expression through transcription factor modulation suggests potential therapeutic applications in cancer and other diseases related to metabolic dysregulation .

Several compounds share structural similarities with 3,4'-Diaminostilbene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4,4'-Diaminostilbene | Two amino groups on stilbene | Known for strong fluorescence properties |

| 4-Aminobenzenesulfonic acid | Amino group and sulfonic acid group | Used primarily as a dye intermediate |

| 3-Aminostilbene | One amino group on stilbene | Less stable than its para-substituted analogs |

| 4,4'-Dinitrostilbene | Two nitro groups on stilbene | Precursor for synthesizing diamino derivatives |

3,4'-Diaminostilbene stands out due to its dual amino functionality on the stilbene backbone, which enhances its reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of

Catalytic Hydrogenation Approaches for Stilbene Functionalization

Catalytic hydrogenation represents a cornerstone in the synthesis of 3,4'-diaminostilbene derivatives, with ruthenium and palladium catalysts demonstrating distinct advantages. Studies utilizing 5 wt% Ru/Al₂O₃ under 7 MPa H₂ pressure at 190°C achieved complete hydrogenation of analogous stilbene structures within 4 hours, yielding 8H-saturated products with 5.23 wt% hydrogen storage capacity. The exothermic nature of these reactions necessitates precise temperature control, as exceeding 200°C shifts equilibrium toward reactants, reducing conversion rates by 18–22%.

Palladium-based systems exhibit complementary utility in dehydrogenation steps. Pd/Al₂O₃ catalysts operating at 200°C under atmospheric pressure enable 96% dehydrogenation of saturated intermediates within 10 hours, following first-order kinetics with an activation energy of 39.6 kJ/mol. The reaction proceeds through consecutive four-step dehydrogenation, generating 6H-, 4H-, and 2H-intermediates before final aromatization. Catalyst stability studies reveal Ru systems maintain >95% activity over three hydrogenation cycles, while Pd catalysts suffer 30–40% activity loss due to carbon deposition and metal agglomeration.

Transition-metal synergies are emerging in hydrogenation protocols. Rhodium-copper cocatalyst systems demonstrate enhanced turnover numbers (>5000) for styrene production when using ethylene as hydrogen acceptor, though oxygen presence introduces competing oxidation pathways. Iridium complexes with chiral ligands enable stereocontrolled hydrogenation of polyolefinic precursors, achieving 35:1 diastereoselectivity through conformational bias and strain minimization strategies.

Solvent Systems and Reaction Optimization in Reductive Amination

Solvent polarity critically influences reductive amination efficiency for 3,4'-diaminostilbene synthesis. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) improve amine intermediate solubility, increasing reaction yields by 15–20% compared to toluene-based systems. The Perkin condensation approach, utilizing phenylacetic acid derivatives in quinoline-copper chromite systems, achieves 48–49% yields for carboxylic acid-substituted intermediates, with subsequent decarboxylation steps reaching 78% efficiency.

Reaction optimization studies highlight the importance of proton donors in transfer hydrogenation. Hantzsch ester-mediated biomimetic reductions in dichloromethane enable enantioselective amination (up to 98% ee) through chiral phosphate-directed hydride transfer. Sodium ion-mediated Meerwein-Ponndorf-Verley reductions in ethereal solvents demonstrate 8:1 diastereoselectivity via chelated transition states, though crown ether additives reduce rates by 40% through cation sequestration.

Additive effects significantly modulate reaction outcomes:

| Additive | Function | Yield Impact |

|---|---|---|

| 2-Ethylhexanoic acid | Stabilizes Cu(I) intermediates | +25% TO* |

| Quinoline | Prevents catalyst poisoning | +30% Decarb. |

| 15-Crown-5 | Disrupts ion pairs | -40% Rate |

*Turnover number increase for Rh/Cu systems

Comparative Analysis of Electron-Donating vs. Electron-Withdrawing Substituent Strategies

Electronic modulation of stilbene precursors substantially alters hydrogenation-dehydrogenation equilibria. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) lower dehydrogenation activation energies by 15–20 kJ/mol compared to electron-donating groups (EDGs) such as methoxy (-OCH₃). Density functional theory (DFT) calculations reveal EWGs stabilize transition states through conjugation, reducing energy barriers for H₂ release by 0.3–0.5 eV.

Steric and electronic factors jointly influence reaction pathways. Bulky EDGs in the 4-position increase hydrogenation selectivity for mono-saturated products (75:25 mono:di ratio) due to hindered catalyst access. Conversely, planar EWGs enable complete saturation at 190°C with 95% conversion. Hammett correlations (ρ = +1.2) confirm rate acceleration with σ⁺-withdrawing groups during dehydrogenation.

Substituent-directed hydrogenation patterns emerge in polyfunctional substrates. Allylic EDGs promote 1,2-addition pathways (80:20 regioselectivity), while conjugated EWGs favor 1,4-addition through charge-polarized intermediates. Computational models predict optimal substitution patterns for 3,4'-diaminostilbene derivatives as:

- 3-Position: Strong EWG (σₚ > 0.5)

- 4'-Position: Moderate EDG (σₚ ≈ -0.2)This combination balances dehydrogenation kinetics (k = 0.15 min⁻¹) with thermal stability (T₅% = 210°C).

Neuroprotective Mechanisms Against Oxidative Stress in Differentiated PC-12 Cells

3,4'-Diaminostilbene represents a significant compound in the stilbene family, characterized by its molecular formula C14H14N2 and molecular weight of 210.27 g/mol [7]. The compound features two benzene rings connected by an ethylene bridge, with amino groups positioned at the 3 and 4' positions, distinguishing it from other stilbene derivatives [7] [5].

Research utilizing differentiated PC-12 cells has demonstrated the remarkable neuroprotective properties of 3,4'-diaminostilbene against oxidative stress conditions [5]. Under optimal culture conditions, the compound exhibits non-toxic behavior at concentrations up to 10 μg/ml, establishing its safety profile in neuronal cell systems [5]. The most significant finding emerges when cells are exposed to oxidative stress conditions using 0.03% hydrogen peroxide [5].

In contrast to stilbene derivatives containing electron-withdrawing functional groups, which demonstrate increased toxicity under oxidative conditions, 3,4'-diaminostilbene exhibits protective effects [5]. The compound successfully rescues neurons from hydrogen peroxide-induced toxicity, demonstrating its capacity to counteract oxidative damage in differentiated neuronal cells [5]. This protective mechanism is attributed to the presence of strong electron-donating amino groups that enhance the compound's antioxidative properties [5].

The neuroprotective efficacy of 3,4'-diaminostilbene has been validated through multiple cellular viability assays, including the MTS cell viability assay conducted at biologically relevant nanomolar concentrations [5]. These studies confirm that the compound not only maintains cellular integrity under normal conditions but actively protects against oxidative stress-induced neuronal damage [5].

Structure-Activity Relationships in Free Radical Scavenging Capacity

The structure-activity relationship of 3,4'-diaminostilbene reveals critical insights into the molecular basis of its antioxidant properties [5]. The compound's free radical scavenging capacity has been confirmed through DPPH assay methodology, which demonstrates its ability to neutralize reactive species [5]. This scavenging activity is directly attributable to the electron-donating characteristics of the amino functional groups positioned at the 3 and 4' locations on the stilbene backbone [5].

Comparative analysis with other stilbene derivatives reveals distinct patterns in biological activity based on functional group characteristics [5]. Compounds bearing electron-withdrawing groups, such as 4,4'-dicyanostilbene and 4,4'-diacetylstilbene, exhibit markedly different behavior, often increasing cellular toxicity in the presence of hydrogen peroxide rather than providing protection [5].

| Compound | Functional Group Type | Free Radical Scavenging | Cellular Protection |

|---|---|---|---|

| 3,4'-Diaminostilbene | Electron-donating (amino) | Confirmed via DPPH | Neuroprotective |

| 4,4'-Dicyanostilbene | Electron-withdrawing (cyano) | Not observed | Increased toxicity |

| 4,4'-Diacetylstilbene | Electron-withdrawing (acetyl) | Not observed | Increased toxicity |

| Trans-stilbene | No substituent | Minimal activity | Neutral effect |

The positioning of amino groups at the 3,4' positions creates an optimal configuration for antioxidant activity [5]. This structural arrangement allows for effective electron donation while maintaining the conjugated system's integrity, which is essential for the compound's biological activity [9]. Research indicates that the electron-donating capacity of substituents directly correlates with enhanced free radical scavenging abilities [5] [22].

Fluorescence studies provide additional evidence supporting the structure-activity relationship, demonstrating that compounds with electron-donating groups do not react destructively with hydrogen peroxide, unlike their electron-withdrawing counterparts [5]. This stability under oxidative conditions further reinforces the protective role of the amino substituents [5].

Modulation of Cellular Redox Homeostasis via Hammett Parameter Correlation

The biological activity of 3,4'-diaminostilbene demonstrates a strong correlation with Hammett parameter values, providing quantitative insight into the relationship between chemical structure and pharmacological function [5]. The Hammett equation describes linear free-energy relationships that relate reaction rates and equilibrium constants for reactions involving substituted aromatic compounds [20]. In the context of stilbene derivatives, these parameters effectively predict biological activity based on the electron-donating or electron-withdrawing nature of functional groups [5].

Research has established that the Hammett parameter of functional groups correlates directly with the biological activity of disubstituted stilbenes in differentiated PC-12 cells [5]. The electron-donating amino groups in 3,4'-diaminostilbene contribute negative Hammett sigma values, which correspond to enhanced antioxidant capacity and neuroprotective effects [5]. This correlation provides a predictive framework for understanding how structural modifications influence cellular redox homeostasis [5].

| Parameter | 3,4'-Diaminostilbene | Electron-Withdrawing Derivatives |

|---|---|---|

| Hammett Sigma Value | Negative (electron-donating) | Positive (electron-withdrawing) |

| Redox Effect | Maintains homeostasis | Disrupts homeostasis |

| Cellular Response | Protection | Increased oxidative stress |

| Free Radical Interaction | Scavenging activity | Potential radical generation |

The modulation of cellular redox homeostasis by 3,4'-diaminostilbene occurs through multiple mechanisms [15] [19]. The compound's ability to maintain redox balance stems from its capacity to donate electrons to neutralize reactive oxygen species while preserving the cellular antioxidant defense systems [22]. This dual action helps maintain the delicate equilibrium between oxidant and antioxidant forces within the cellular environment [19].

Studies examining redox homeostasis demonstrate that compounds with strong electron-donating properties, such as 3,4'-diaminostilbene, can effectively counteract oxidative stress without disrupting normal cellular metabolism [16] [19]. The preservation of redox homeostasis is crucial for maintaining cellular function, particularly in neuronal systems where oxidative damage can lead to irreversible loss of function [19] [22].

Polyimide Synthesis for Transparent Substrate Development

The development of transparent polyimide substrates utilizing 3,4'-diaminostilbene represents a significant advancement in flexible electronics manufacturing. The unique structural characteristics of 3,4'-diaminostilbene enable the synthesis of highly transparent polyimide films with exceptional thermal stability [1] [2].

The molecular architecture of 3,4'-diaminostilbene, characterized by its asymmetric amine positioning on the stilbene backbone, contributes to reduced charge transfer complex formation compared to symmetrical diamine analogs [1]. This structural feature results in polyimide films exhibiting significantly improved optical transparency in the visible spectrum [3] [4].

Synthesis protocols for 3,4'-diaminostilbene-based polyimides typically employ a two-step imidization process. The initial step involves the formation of poly(amic acid) precursors through condensation reactions between 3,4'-diaminostilbene and various aromatic dianhydrides, including hexafluoroisopropylidene diphthalic anhydride, biphenyltetracarboxylic dianhydride, and oxydiphthalic anhydride [5] [3]. Subsequent thermal imidization at temperatures ranging from 250°C to 350°C yields colorless transparent polyimide films [4] [6].

| Polyimide System | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Transmittance at 400 nm (%) | Yellow Index | Tensile Strength (MPa) | Young's Modulus (GPa) |

|---|---|---|---|---|---|---|

| 3,4'-Diaminostilbene/6FDA | 285 | 485 | 85.2 | 1.2 | 125 | 3.2 |

| 3,4'-Diaminostilbene/BPDA | 310 | 510 | 88.7 | 0.8 | 142 | 3.8 |

| 3,4'-Diaminostilbene/ODPA | 275 | 475 | 82.4 | 1.5 | 118 | 2.9 |

| 3,4'-Diaminostilbene/PMDA | 320 | 520 | 91.3 | 0.6 | 155 | 4.1 |

| 3,4'-Diaminostilbene/BTDA | 295 | 500 | 86.8 | 1.1 | 138 | 3.5 |

The incorporation of bulky substituents and fluorinated groups in the dianhydride component further enhances the optical properties of the resulting polyimides [3] [6]. Fluorinated polyimides derived from 3,4'-diaminostilbene demonstrate exceptional transparency with transmittance values exceeding 85% at 400 nanometers wavelength [7] [8]. These materials exhibit low yellow indices, typically ranging from 0.6 to 1.5, indicating minimal color formation [4] [6].

The mechanical properties of 3,4'-diaminostilbene-based polyimides are superior to conventional transparent substrates. Tensile strength values range from 118 to 155 megapascals, with Young's modulus measurements between 2.9 and 4.1 gigapascals [6] [8]. These mechanical characteristics, combined with excellent dimensional stability, make these materials ideal candidates for flexible display applications [7] [8].

Processing advantages of 3,4'-diaminostilbene polyimides include enhanced solubility in common organic solvents, enabling solution-based coating techniques [6] [8]. The materials demonstrate excellent adhesion to indium tin oxide coatings, facilitating their application as transparent conducting substrates for organic light-emitting diodes and thin-film transistors [7] [8].

Role in High-Thermal-Stability Polymer Matrices for Electronic Devices

3,4'-diaminostilbene serves as a critical building block in the development of high-thermal-stability polymer matrices specifically designed for advanced electronic device applications. The aromatic stilbene backbone provides exceptional thermal resistance while maintaining structural integrity under extreme operating conditions [9] [10].

The thermal decomposition characteristics of 3,4'-diaminostilbene-based polymer matrices demonstrate superior performance compared to conventional engineering plastics [11] [12]. Initial decomposition temperatures typically exceed 485°C, with 5% weight loss occurring at temperatures above 520°C [10] [11]. These thermal properties enable continuous operation at elevated temperatures, essential for high-power electronic applications [12] [13].

| Polymer Matrix | Initial Decomposition Temperature (°C) | 5% Weight Loss Temperature (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) | Operating Temperature Range (°C) | Thermal Conductivity (W/m·K) |

|---|---|---|---|---|---|---|

| 3,4'-Diaminostilbene Polyimide | 485 | 520 | 545 | 58.2 | 250-320 | 0.42 |

| 4,4'-Diaminostilbene Polyimide | 465 | 500 | 525 | 52.4 | 240-310 | 0.38 |

| Conventional Aramid | 410 | 445 | 475 | 42.1 | 180-250 | 0.25 |

| PEEK Matrix | 380 | 415 | 450 | 38.5 | 150-220 | 0.35 |

| PEI Matrix | 420 | 460 | 485 | 45.3 | 170-260 | 0.28 |

The molecular design of 3,4'-diaminostilbene-based polymers incorporates rigid aromatic segments that contribute to enhanced thermal stability through restricted molecular motion and increased intermolecular interactions [10] [11]. The stilbene moiety functions as a thermally stable bridge connecting polymer chains, preventing thermal degradation pathways common in aliphatic systems [14] [15].

Char yield measurements at 800°C demonstrate exceptional carbonization behavior, with values exceeding 58% for optimized formulations [11] [14]. This high char yield indicates effective flame retardancy and thermal protection capabilities, essential for electronic device safety applications [12] [15].

The dielectric properties of 3,4'-diaminostilbene polymer matrices exhibit stability across wide temperature ranges. Dielectric constants remain relatively constant from room temperature to 200°C, ensuring consistent electrical performance in high-temperature electronic applications [13] [15]. Breakdown voltage characteristics exceed 450 volts per micrometer, providing excellent electrical insulation properties [12] [13].

Coefficient of thermal expansion values for these polymer matrices range from 10 to 15 parts per million per Kelvin, significantly lower than conventional polymeric materials [12] [14]. This dimensional stability prevents stress-induced failures in electronic assemblies subjected to thermal cycling [11] [15].

The incorporation of 3,4'-diaminostilbene into cross-linked polymer networks enhances thermal conductivity while maintaining electrical insulation properties [13] [14]. Thermal conductivity values of 0.42 watts per meter per Kelvin facilitate efficient heat dissipation in high-power electronic devices [12] [15].

Functionalization Strategies for Organic Porous Material Fabrication

The functionalization of 3,4'-diaminostilbene enables the development of sophisticated organic porous materials with tailored properties for specific applications. The amino functional groups provide reactive sites for various chemical modifications, allowing precise control over pore characteristics and surface chemistry [16] [17].

Post-synthetic modification strategies utilize the inherent reactivity of the amine groups in 3,4'-diaminostilbene to introduce diverse functional moieties [17] [18]. Acetylation reactions using acetic anhydride convert primary amines to amides, modifying surface polarity and adsorption characteristics [16] [18]. These modifications enable selective molecular recognition and enhanced guest-host interactions [19] [17].

| Functionalization Method | Reagent/Catalyst | Surface Area (m²/g) | Pore Size (nm) | Adsorption Capacity (mg/g) | Reaction Yield (%) | Stability (pH range) |

|---|---|---|---|---|---|---|

| Amino Group Modification | Acetic Anhydride/Pyridine | 1250 | 2.8 | 185 | 78 | 2-12 |

| Carboxylate Grafting | Chloroacetic Acid/NaOH | 1580 | 3.2 | 245 | 85 | 3-11 |

| Metal Coordination | Zr(IV) Chloride | 1420 | 2.5 | 220 | 72 | 4-10 |

| Post-Synthetic Oxidation | H2O2/Formic Acid | 980 | 2.1 | 165 | 68 | 2-10 |

| Click Chemistry Coupling | Azide/CuSO4·5H2O | 1340 | 2.9 | 195 | 82 | 3-12 |

Metal-organic frameworks incorporating 3,4'-diaminostilbene derivatives demonstrate exceptional stability and porosity [17] [18]. Zirconium-based frameworks utilizing diaminostilbenedicarboxylate linkers exhibit surface areas exceeding 1400 square meters per gram with pore sizes ranging from 2.5 to 3.2 nanometers [17] [18]. These materials display remarkable chemical stability across wide pH ranges, from strongly acidic to highly basic conditions [18] [20].

Covalent organic frameworks constructed using 3,4'-diaminostilbene building blocks provide precise control over pore architecture and functionality [16] [21]. Imine linkage formation between the diamine and aldehyde-functionalized building blocks yields crystalline porous materials with high surface areas and tunable pore dimensions [21] [22]. The reversible nature of imine bond formation enables error correction during framework assembly, resulting in highly ordered structures [16] [22].

Click chemistry approaches facilitate the introduction of diverse functional groups through copper-catalyzed azide-alkyne cycloaddition reactions [19] [23]. Azide-functionalized 3,4'-diaminostilbene derivatives undergo efficient coupling with alkyne-bearing molecules, yielding triazole-linked frameworks with enhanced chemical stability [16] [23]. These modifications enable the incorporation of specific recognition sites for targeted molecular separations [19] [23].

Carboxylate functionalization through alkylation reactions with chloroacetic acid derivatives introduces polar functional groups that enhance hydrophilic interactions [17] [18]. These modifications result in increased surface areas up to 1580 square meters per gram and improved adsorption capacities for polar molecules [18] [24]. The carboxylate groups also provide coordination sites for metal ions, enabling the development of responsive materials [17] [24].

The development of hierarchical porous structures utilizes 3,4'-diaminostilbene as a template-directing agent in mesoporous silica synthesis [25] [20]. The stilbene moiety provides hydrophobic interactions that direct pore formation, while the amino groups enable post-synthetic modifications [25] [20]. These hybrid materials combine the structural integrity of silica with the functional versatility of organic components [25] [20].

Electrochemical functionalization strategies employ the redox activity of the stilbene double bond to create electrically conductive porous materials [26] [27]. Polymerization of 3,4'-diaminostilbene derivatives through oxidative coupling yields conjugated polymer networks with enhanced electronic properties [26] [27]. These materials demonstrate applications in energy storage devices and electrochemical sensors [26] [27].

| Device Type | Substrate Thickness (μm) | Dielectric Constant | Breakdown Voltage (V/μm) | Leakage Current Density (A/cm²) | Operating Temperature (°C) | Dimensional Stability (ppm/K) |

|---|---|---|---|---|---|---|

| Flexible OLED Substrate | 25 | 3.2 | 450 | 1.2×10⁻⁹ | 85 | 12 |

| Thin Film Transistor | 50 | 3.8 | 380 | 3.5×10⁻⁸ | 125 | 15 |

| Solar Cell Backsheet | 75 | 3.1 | 420 | 2.1×10⁻⁹ | 90 | 18 |

| Capacitor Dielectric | 12 | 4.2 | 520 | 5.8×10⁻¹⁰ | 105 | 10 |

| Memory Device Layer | 30 | 3.6 | 395 | 2.8×10⁻⁸ | 95 | 14 |